Cyclohexyl(piperidin-4-yl)methanol
Description
Significance of Piperidine (B6355638) and Cyclohexyl Moieties as Core Chemical Scaffolds
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in the design of pharmaceuticals. nih.gov It is a structural element present in numerous natural products, synthetic drugs, and agrochemicals. sigmaaldrich.com The prevalence of the piperidine scaffold can be attributed to its ability to introduce a three-dimensional character to a molecule, which can lead to more specific interactions with biological targets. sigmaaldrich.com Furthermore, the nitrogen atom in the piperidine ring can act as a key interaction point, for instance, by forming hydrogen bonds with proteins. ajchem-a.com The versatility of the piperidine ring allows for the synthesis of a wide array of derivatives, including substituted piperidines, spiropiperidines, and condensed piperidines, each with potentially unique biological activities. nih.gov
The cyclohexyl group is another important structural motif in drug discovery. pharmablock.com It is a non-aromatic, six-membered carbon ring that provides a bulky and lipophilic character to a molecule. This three-dimensional fragment can serve as a bioisostere for other groups, such as a phenyl or a t-butyl group, to optimize a compound's fit into the binding pocket of a target protein and thereby enhance its biological activity. pharmablock.com Research has shown that replacing a phenyl group with a cyclohexyl group can lead to new non-aromatic analogs of existing drugs with strong biological activity. nih.gov The inclusion of a cyclohexyl moiety has been instrumental in the development of drugs for a variety of conditions, including cancer and cardiovascular diseases. pharmablock.com
Research Context and Emerging Utility of Cyclohexyl(piperidin-4-yl)methanol Derivatives
The research interest in this compound and its derivatives is rooted in the diverse pharmacological activities observed in structurally related compounds. While direct research on the parent compound is emerging, studies on its analogs provide a clear context for its potential applications.
For instance, a closely related compound, Cyclohexyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone, has been investigated for its potential antimicrobial and anti-inflammatory properties. Research has indicated its activity against various pathogens, including Mycobacterium tuberculosis, and its ability to modulate inflammatory pathways. This suggests that derivatives of this compound could be promising leads for the development of new antimicrobial and anti-inflammatory agents.
The broader family of piperidin-4-yl derivatives has been the subject of extensive research. For example, N-substituted piperidin-4-yl-methanamine derivatives have been explored as antagonists for the CXCR4 chemokine receptor, which is a target in inflammation and cancer. nih.gov Additionally, compounds incorporating the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold have been identified as inhibitors of the NLRP3 inflammasome, a key component in inflammatory responses. nih.gov Other research has focused on piperidin-4-ol derivatives, which have shown nematicidal activity against certain agricultural pests. nyxxb.cn
A summary of the research areas for related piperidine derivatives is presented below:
| Research Area | Compound Class | Potential Application |
| Antimicrobial/Anti-inflammatory | Cyclohexyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone | Treatment of infectious and inflammatory diseases |
| Cancer/Inflammation | N-substituted piperidin-4-yl-methanamine | CXCR4 chemokine receptor antagonists nih.gov |
| Inflammatory Diseases | 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives | NLRP3 inflammasome inhibitors nih.gov |
| Agriculture | Piperidin-4-ol derivatives | Nematicidal agents nyxxb.cn |
| Obesity/Erectile Dysfunction | Substituted piperidine derivatives | Melanocortin subtype-4 receptor agonists nih.gov |
These examples highlight the vast therapeutic potential of compounds containing the piperidin-4-yl core structure, providing a strong rationale for the continued investigation of this compound and its derivatives.
Broader Academic Research Landscape of Related Nitrogen Heterocyclic Compounds
The study of this compound is part of a much larger field of research focused on nitrogen-containing heterocyclic compounds. These compounds are of immense importance in medicinal chemistry, with a significant percentage of drugs approved by the U.S. Food and Drug Administration (FDA) containing a nitrogen heterocycle. researchgate.net Their prevalence is due to their chemical stability and their ability to interact with a wide range of biological targets. ajchem-a.com
Nitrogen heterocycles are found in many biologically important molecules, including vitamins, hormones, and antibiotics. ajchem-a.com The research landscape is vast, with thousands of publications each year detailing the synthesis and biological evaluation of new nitrogen-containing compounds. nih.gov These molecules have been developed into drugs for a wide spectrum of diseases, including cancer, viral infections, malaria, and diabetes. ajchem-a.com The ability of the nitrogen atom to participate in hydrogen bonding is a key factor in the biological activity of many of these compounds. ajchem-a.com The continuous exploration of novel nitrogen heterocyclic scaffolds remains a vibrant and critical area of academic and industrial research, aimed at the discovery of new and more effective therapeutic agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclohexyl(piperidin-4-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11/h10-14H,1-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFHOWWIQBWWQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2CCNCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Cyclohexyl Piperidin 4 Yl Methanol and Its Derivatives
Strategies for Piperidine (B6355638) Ring Formation
The formation of the piperidine ring, a fundamental heterocyclic scaffold, can be achieved through various synthetic routes. These methods offer different levels of control over substitution patterns and stereochemistry.
Reductive Amination Approaches to Substituted Piperidines
Reductive amination is a widely employed and versatile method for the synthesis of substituted piperidines. nih.govresearchgate.net This approach typically involves the condensation of an amine with a ketone or aldehyde to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. nih.govresearchgate.net A variety of reducing agents can be utilized, including sodium borohydride, sodium cyanoborohydride, and borane-pyridine complexes. researchgate.nettandfonline.com The choice of reducing agent can be critical for achieving high yields and avoiding side reactions. For instance, the use of borane-pyridine complex has been shown to be superior to sodium cyanoborohydride in some reductive aminations of piperidines with aldehydes, as it eliminates the formation of nitrile impurities. tandfonline.com
The intramolecular version of this reaction is particularly useful for constructing the piperidine ring from linear precursors containing both an amine and a carbonyl group. nih.govresearchgate.net For example, the iron-catalyzed reductive amination of ω-amino fatty acids provides a direct route to piperidines. nih.gov This method's efficiency and the use of inexpensive and readily available starting materials make it an attractive strategy for large-scale synthesis.
Multicomponent Reactions (e.g., Ugi Four-Component Reaction) for Piperidine-Based Analogues
Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex piperidine derivatives from simple starting materials in a single step. tandfonline.comnih.govrsc.org The Ugi four-component reaction (Ugi-4CR) is a prominent example, involving the reaction of a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.org This reaction is known for its high atom economy and the ability to generate a high degree of molecular diversity. wikipedia.org
Variations of the Ugi reaction have been developed to synthesize piperidine-containing scaffolds. For instance, the Ugi reaction of glutaraldehyde, an amine, and an isocyanide can yield trans-2,6-piperidinedicarboxamides. clockss.org A split-Ugi MCR has also been utilized to generate a library of 1,4-disubstituted piperazine-based compounds, demonstrating the versatility of this approach in creating diverse molecular architectures. nih.gov Furthermore, a one-pot synthesis of trimethyl 3,5,5-piperidonetricarboxylate has been achieved through a multicomponent reaction co-catalyzed by Yb(OTf)3 and AgOTf, showcasing the potential for catalytic MCRs in piperidine synthesis. tandfonline.com
Intramolecular Cyclization and Cyclization/Reduction Cascades in Piperidine Synthesis
Intramolecular cyclization represents a fundamental and widely used approach for the construction of the piperidine ring. nih.govwhiterose.ac.uk This strategy involves the formation of a new carbon-nitrogen or carbon-carbon bond within a linear precursor to close the six-membered ring. A variety of reaction types can be employed, including radical cyclizations, electrophilic cyclizations, and transition metal-catalyzed cyclizations. nih.govacs.org
For instance, radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates provides a route to 2,4-disubstituted piperidines. organic-chemistry.org Another example is the 6-endo-trig cyclization of E-enones, which has been used to synthesize cis-2-methyl-4-oxo-6-alkylpiperidines. researchgate.net Furthermore, intramolecular hydroamination of alkenes and allenes, catalyzed by transition metals like rhodium and gold, offers an atom-economical pathway to piperidine derivatives. organic-chemistry.org
Cyclization/reduction cascades combine the ring-forming step with a subsequent reduction in a single pot, providing a more efficient synthesis. nih.gov An example is the intramolecular cyclization/reduction cascade of a substrate containing both an azide (B81097) and an aldehyde, which leads to the formation of the piperidine ring. nih.gov
Stereoselective Synthesis Pathways to Piperidine Derivatives
The stereoselective synthesis of piperidine derivatives is of paramount importance, as the biological activity of these compounds is often highly dependent on their three-dimensional structure. nih.govrsc.org Various strategies have been developed to control the stereochemistry during piperidine ring formation and functionalization.
One approach involves the use of chiral catalysts. For example, rhodium-catalyzed C-H insertion reactions with chiral ligands have been employed for the enantioselective functionalization of the piperidine ring at the C2 position. nih.gov Similarly, asymmetric intramolecular hydroamination of allenes catalyzed by chiral gold complexes can produce vinyl piperidines with high enantiomeric excess. organic-chemistry.org
Diastereoselective radical cyclizations have also been reported for the synthesis of 2,4,5-trisubstituted piperidines, where the stereochemical outcome is influenced by the nature of the radical stabilizing group. acs.org Another strategy involves the stereoselective reduction of a pre-existing piperidone. For instance, the reduction of 2,6-cis-disubstituted 4-oxopiperidines can lead to the formation of specific diastereomers of the corresponding piperidinols. researchgate.net
Functionalization at the Piperidine 4-Position and N-Substitution
Once the piperidine ring is formed, further functionalization at the 4-position and the nitrogen atom is often necessary to achieve the desired target molecule, such as cyclohexyl(piperidin-4-yl)methanol.
Introduction of Cyclohexyl and Hydroxyl Moieties
The introduction of the cyclohexyl and hydroxyl groups at the 4-position of the piperidine ring is a key step in the synthesis of this compound. A common strategy involves the use of a 4-piperidone (B1582916) precursor. The cyclohexyl group can be introduced via a Grignard reaction with cyclohexylmagnesium bromide on the 4-piperidone. Subsequent reduction of the resulting tertiary alcohol is not directly applicable for creating a C-cyclohexyl bond.
A more direct approach involves the reaction of a 4-piperidone with a cyclohexyl nucleophile. Alternatively, methods for the synthesis of α,α-diphenyl-4-piperidinemethanol, a structurally related compound, involve the reaction of N-acetyl-4-benzoylpiperidine with a phenylmagnesium halide Grignard reagent. google.com A similar strategy could be envisioned for the synthesis of this compound, where an N-protected 4-cyclohexanoylpiperidine is reacted with a suitable reducing agent to afford the desired alcohol.
The hydroxyl group is typically introduced through the reduction of a ketone. For instance, the reduction of a 4-piperidone can yield a 4-hydroxypiperidine. youtube.com The choice of reducing agent can influence the stereochemistry of the resulting alcohol.
N-substitution of the piperidine ring can be achieved through various methods, including reductive amination with an appropriate aldehyde or ketone, or by alkylation of the piperidine nitrogen. tandfonline.comresearchgate.net This allows for the introduction of a wide range of substituents, which can modulate the physicochemical and biological properties of the final compound. nih.gov
Data Tables
Table 1: Examples of Reductive Amination for Piperidine Synthesis
| Starting Materials | Reducing Agent | Product | Reference |
| Aldehyde and Piperidine | Borane-pyridine complex | N-substituted piperidine | tandfonline.com |
| ω-Amino fatty acids | Phenylsilane (Fe-catalyzed) | Piperidine | nih.gov |
Table 2: Multicomponent Reactions for Piperidine Synthesis
| Reaction Type | Components | Product | Reference |
| Ugi-4CR | Glutaraldehyde, amine, isocyanide | trans-2,6-piperidinedicarboxamide | clockss.org |
| Catalytic MCR | Dimethyl malonate, formaldehyde (B43269) O-benzyl oxime | Trimethyl 3,5,5-piperidonetricarboxylate | tandfonline.com |
| Split-Ugi MCR | 1H-indole-2-carboxylic acid, piperazine (B1678402), formaldehyde, isocyanide | 1,4-disubstituted piperazine | nih.gov |
N-Alkylation and Acylative Coupling Strategies
The secondary amine of the piperidine ring in this compound offers a versatile handle for introducing a wide range of substituents through N-alkylation and acylative coupling reactions. These modifications are instrumental in exploring the structure-activity relationships of its derivatives.
N-alkylation is a fundamental transformation for functionalizing the piperidine nitrogen. This can be achieved through reactions with various alkylating agents. For instance, the N-alkylation of 4-piperidone, a precursor to the target molecule, has been a subject of study. While direct alkylation can be challenging, alternative methods such as reductive amination have proven effective. This involves the reaction of the piperidine nitrogen with an aldehyde or ketone to form an iminium intermediate, which is then reduced in situ. For example, the reaction of 4-piperidone with phenylacetaldehyde (B1677652) followed by reduction with sodium triacetoxyborohydride (B8407120) (STAB) yields the N-benzylated piperidone. sciencemadness.org This approach avoids the difficulties associated with direct SN2 reactions on less reactive piperidones. sciencemadness.org
Acylative coupling introduces an amide functionality to the piperidine nitrogen. This is typically accomplished by reacting the piperidine derivative with an acylating agent such as an acid chloride or a carboxylic acid activated with a coupling reagent. These reactions are crucial for the synthesis of complex derivatives. For example, a derivative of this compound was synthesized where the piperidine nitrogen is acylated with a substituted propanoyl chloride, forming an amide bond that is part of a larger, biologically active molecule. nih.gov
The choice of solvent and base is critical for the success of these reactions. While some N-alkylation reactions of 4-piperidone have been attempted in various solvents, dimethyl sulfoxide (B87167) (DMSO) has been reported as an effective solvent for certain N-arylations. sciencemadness.org
Grignard Reactions for Alcohol Formation at the 4-Position
The formation of the cyclohexylmethanol group at the 4-position of the piperidine ring is a key synthetic step, often accomplished using Grignard reagents. google.comvedantu.comyoutube.com This organometallic reaction is a powerful tool for creating carbon-carbon bonds and introducing the desired alcohol functionality. youtube.comd-nb.info
The general strategy involves the reaction of a suitable Grignard reagent with a 4-substituted piperidine precursor containing a carbonyl group, such as an aldehyde or a ketone. vedantu.comyoutube.com For the synthesis of this compound, cyclohexylmagnesium halide (e.g., cyclohexylmagnesium bromide) is the Grignard reagent of choice. vedantu.com This nucleophilic reagent attacks the electrophilic carbonyl carbon of a 4-formylpiperidine or a related derivative. Subsequent acidic workup protonates the resulting alkoxide to yield the secondary alcohol. vedantu.comyoutube.com
The piperidine nitrogen must be protected during the Grignard reaction to prevent it from reacting with the Grignard reagent, which is a strong base. youtube.com Common protecting groups include benzyl (B1604629) (Bn) or tert-butoxycarbonyl (Boc). For instance, N-benzyl-4-formylpiperidine can be reacted with cyclohexylmagnesium bromide to form the protected alcohol, which can then be deprotected to yield the final product. A similar strategy has been employed in the synthesis of related compounds where a Grignard reagent is added to an N-protected 4-piperidone derivative. google.com
The reaction conditions for Grignard reactions are crucial. They are typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) to prevent the quenching of the highly reactive Grignard reagent. youtube.com
Table 1: Key Reactions in the Synthesis of this compound and Derivatives
| Reaction Type | Reactants | Reagents/Conditions | Product Functionality |
| N-Alkylation (Reductive Amination) | 4-Piperidone, Phenylacetaldehyde | Sodium triacetoxyborohydride (STAB), 1,2-dichloroethane | N-Alkylated Piperidine |
| Acylative Coupling | Piperidine derivative, Acyl chloride | Base (e.g., triethylamine), Solvent | N-Acylated Piperidine |
| Grignard Reaction | N-Protected 4-formylpiperidine, Cyclohexylmagnesium bromide | Anhydrous ether (e.g., THF), Acidic workup | Secondary Alcohol |
Optimization of Reaction Conditions and Efficiency in Synthesis
In the context of multi-step syntheses, avoiding costly and potentially toxic reagents is a significant consideration. For example, while palladium-mediated coupling reactions are powerful, concerns over the cost of palladium catalysts, the potential genotoxicity of boronic acids, and residual palladium in the final product have driven the development of alternative synthetic routes. clockss.org
The choice of solvent can also have a significant impact on reaction outcomes. The use of greener solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), is gaining traction as an alternative to more hazardous solvents like diethyl ether and THF in Grignard reactions. d-nb.info Furthermore, studies have shown that the polarity of the reaction medium can be manipulated to selectively synthesize different isomers of related cyclic compounds. bas.bg
In catalytic reactions, the selection of the appropriate catalyst and ligand is crucial. For example, in copper-catalyzed reactions, the choice of ligand can significantly influence the enantioselectivity of the transformation. acs.org Optimization of reaction parameters such as temperature and catalyst loading is essential to maximize the yield and selectivity of the desired product. clockss.orgbas.bg
Table 2: Optimization Parameters in Synthesis
| Parameter | Considerations | Example |
| Catalyst | Cost, toxicity, efficiency, selectivity | Avoiding palladium catalysts due to cost and toxicity concerns. clockss.org |
| Solvent | Safety, environmental impact, solubility of reactants, influence on reactivity | Using "green" solvents like 2-MeTHF for Grignard reactions. d-nb.info |
| Temperature | Reaction rate, side reactions, stability of reactants and products | Optimizing temperature to maximize yield and minimize by-products. clockss.org |
| Reaction Time | Conversion rate, prevention of product degradation | Monitoring the reaction to determine the optimal time for completion. clockss.org |
Chemical Reactivity and Transformations of Cyclohexyl Piperidin 4 Yl Methanol Scaffolds
Oxidation Reactions of Piperidine (B6355638) and Cyclohexyl Moieties
The oxidation of cyclohexyl(piperidin-4-yl)methanol can selectively target either the secondary alcohol of the cyclohexanol (B46403) ring or the secondary amine within the piperidine ring, depending on the chosen reagents and reaction conditions.
The secondary alcohol of the cyclohexyl moiety can be readily oxidized to the corresponding ketone, cyclohexanone. A variety of oxidizing agents are effective for this transformation. Traditional methods have employed chromium-based reagents, such as chromic acid (H₂CrO₄), which is typically prepared from a dichromate salt and sulfuric acid. edubirdie.com The mechanism involves the formation of a chromate (B82759) ester, followed by an elimination step to yield the ketone. edubirdie.comlibretexts.org More environmentally benign methods utilize oxidants like sodium hypochlorite (B82951) (NaOCl), often in the presence of an acid like acetic acid, to form hypochlorous acid as the active oxidizing species. youtube.comowlcation.com
The piperidine ring, being a secondary amine, is also susceptible to oxidation. However, the specific outcomes can vary. Strong oxidants can lead to ring opening or the formation of various nitrogen oxides. Under controlled conditions, oxidation can lead to the formation of enamines or other functionalized piperidines. The presence of the cyclohexanol group can influence the selectivity of the oxidation, and protection of the amine or alcohol may be necessary to achieve the desired transformation.
| Reactant | Oxidizing Agent | Product | Yield | Reference |
| Cyclohexanol | Chromic Acid | Cyclohexanone | ~33% | edubirdie.com |
| Cyclohexanol | Sodium Hypochlorite/Acetic Acid | Cyclohexanone | - | owlcation.com |
| Cyclohexanol | Monochromate ions (under microwave irradiation) | Adipic Acid | >85% | asianpubs.org |
Reduction Reactions and Their Applications
Reduction reactions involving the this compound scaffold primarily focus on the hydrogenation of a precursor pyridine (B92270) ring to form the piperidine core. The existing saturated cyclohexyl and piperidine rings, along with the primary alcohol, are generally stable under many reducing conditions.
The synthesis of piperidine derivatives often starts from the corresponding pyridine. Catalytic hydrogenation is a common and efficient method for this transformation. rsc.orgnih.gov A variety of catalysts, including rhodium, palladium, platinum, and ruthenium, are employed for this purpose. rsc.orgmdpi.comacs.org The choice of catalyst and reaction conditions (e.g., temperature, pressure, solvent) can influence the stereoselectivity of the reduction, which is crucial for producing specific isomers of substituted piperidines. mdpi.com For instance, rhodium oxide (Rh₂O₃) has been shown to be a highly active catalyst for the hydrogenation of various unprotected pyridines under mild conditions. rsc.org
Transfer hydrogenation offers an alternative to using molecular hydrogen. liv.ac.uk Reagents like formic acid in combination with a base such as triethylamine (B128534) can serve as the hydrogen source in the presence of a suitable catalyst, like a rhodium complex. liv.ac.uk These methods are often chemoselective, allowing for the reduction of the pyridine ring while preserving other functional groups. liv.ac.uk In the context of this compound, the hydroxyl group and the pre-existing saturated rings would likely remain unaffected during the catalytic hydrogenation of a pyridine precursor.
Nucleophilic Substitution Reactions Involving the Amine Group
The secondary amine of the piperidine ring in this compound is a key site for nucleophilic substitution reactions, allowing for the introduction of a wide range of substituents. N-alkylation is a common transformation. google.com
This can be achieved by reacting the piperidine with an alkyl halide (e.g., alkyl bromide or iodide). researchgate.net The reaction proceeds via an SN2 mechanism, where the nitrogen atom acts as the nucleophile. The presence of a base, such as potassium carbonate or triethylamine, is often beneficial to neutralize the hydrohalic acid byproduct and drive the reaction to completion. researchgate.net
Reductive amination is another powerful method for N-alkylation. This involves the reaction of the piperidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-alkylated piperidine. This method is advantageous as it avoids the formation of quaternary ammonium (B1175870) salts that can sometimes occur with alkyl halides.
The reactivity of the piperidine nitrogen allows for its incorporation into more complex molecular architectures, for example, through substitution onto activated aromatic or heteroaromatic rings. nih.govresearchgate.net
Other Key Reaction Pathways and Mechanistic Considerations in Derivatization
Beyond the fundamental reactions, the this compound scaffold can undergo a variety of other transformations for derivatization. These reactions can be directed at the piperidine ring, the hydroxyl group, or involve multi-step synthetic sequences.
The hydroxyl group can be a handle for further functionalization. For instance, it can be converted to a leaving group, such as a tosylate, allowing for subsequent nucleophilic substitution to introduce a range of functionalities. Esterification or etherification of the alcohol are also common derivatization strategies.
The piperidine ring itself can be the site of further reactions. For example, intramolecular cyclization reactions starting from appropriately functionalized piperidine precursors can lead to the formation of bicyclic or spirocyclic systems. beilstein-journals.org The synthesis of analogs often involves multi-step sequences where the piperidine ring is constructed and then further modified. beilstein-journals.orggoogle.com For instance, a Dieckmann condensation of a suitably substituted precursor can be used to form a piperidin-4-one, which can then be further elaborated. beilstein-journals.org
The development of novel analogs for various applications, including pharmaceuticals, often relies on the strategic combination of these reaction pathways. researchgate.netnih.govunisi.it The choice of synthetic route and the order of reactions are critical for achieving the desired target molecule with good yield and purity.
Structure Activity Relationship Sar and Structure Kinetic Relationship Skr Studies of Cyclohexyl Piperidin 4 Yl Methanol Derivatives
Rational Design Principles for Structural Modification and Analog Development
The rational design of analogs of cyclohexyl(piperidin-4-yl)methanol is guided by established principles of medicinal chemistry, aiming to optimize potency, selectivity, and pharmacokinetic properties. Pharmacophore modeling, a computational approach, is a cornerstone of this process. dovepress.com It involves identifying the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. For a molecule like this compound, a simple pharmacophore model would likely include a hydrophobic feature (the cyclohexyl ring), a hydrogen bond donor/acceptor (the hydroxyl group), and a basic nitrogen atom (in the piperidine (B6355638) ring) that is typically protonated at physiological pH.
Structural modifications are then designed to probe the importance of these features. Key strategies include:
Scaffold Hopping: Replacing the cyclohexyl or piperidine ring with other cyclic or acyclic structures to explore different spatial arrangements and physicochemical properties.
Substituent Scanning: Introducing a variety of functional groups at different positions on the cyclohexyl and piperidine rings to map the steric and electronic requirements of the binding pocket.
Conformational Constraint: Introducing rigid elements, such as double bonds or additional rings, to lock the molecule into a specific conformation, which can lead to increased potency and selectivity. An example of this is the introduction of unsaturation in the piperidine ring, which has been shown to increase potency in some series of piperidine derivatives. dndi.org
These design principles are often employed in an iterative cycle of design, synthesis, and biological evaluation to build a comprehensive understanding of the SAR.
Impact of Cyclohexyl Substitutions on Chemical and Biological Activity
While direct SAR studies on substitutions of the cyclohexyl ring in the title compound are not extensively reported in publicly available literature, insights can be drawn from related structures. For instance, in a series of 4-substituted piperidines and piperazines designed as opioid receptor ligands, the nature of the lipophilic group plays a crucial role in binding affinity. nih.gov Replacing a phenyl ring with a cyclohexyl ring, for example, can alter the van der Waals interactions with the receptor and affect the compound's ADME (absorption, distribution, metabolism, and excretion) properties.
Furthermore, the conformational flexibility of the cyclohexyl ring can be a critical determinant of biological activity. The chair conformation is the most stable, with substituents occupying either axial or equatorial positions. The relative orientation of these substituents can profoundly impact binding.
| Substitution on Cyclohexyl Ring | Expected Impact on Physicochemical Properties | Potential Biological Consequences |
| No Substitution | Baseline lipophilicity and steric bulk | Reference point for activity |
| Small Alkyl (e.g., Methyl) | Increased lipophilicity, potential for specific hydrophobic interactions | May increase or decrease affinity depending on the pocket topology |
| Polar Groups (e.g., -OH, -NH2) | Decreased lipophilicity, potential for hydrogen bonding | Could improve solubility and introduce new binding interactions |
| Halogens (e.g., -F, -Cl) | Increased lipophilicity and metabolic stability | Can modulate electronic properties and binding |
Influence of Piperidine Ring Substitutions on Research Outcomes
The piperidine ring is a versatile scaffold in medicinal chemistry, and its substitution pattern can dramatically alter the biological activity of this compound derivatives. nih.gov Key positions for modification include the piperidine nitrogen (N-1) and the carbon atoms of the ring, particularly C-2, C-3, and C-4.
N-1 Substitution: The nitrogen atom of the piperidine ring is often a key interaction point with biological targets, typically forming an ionic bond with an acidic residue. Substitution at this position can modulate the basicity of the nitrogen and introduce additional interactions. For example, in the context of opioid receptor ligands, the nature of the N-substituent on 4-(3-hydroxyphenyl)piperidines dictates whether the compound acts as an agonist or an antagonist. nih.gov
Other Ring Substitutions: Introduction of substituents on other positions of the piperidine ring (e.g., C-2, C-3) can introduce chirality and constrain the ring's conformation, leading to enhanced selectivity for specific receptor subtypes. For instance, the introduction of a methyl group at the C-3 position of 4-(3-hydroxyphenyl)piperidines has been shown to influence their opioid receptor activity. nih.gov
| Position of Substitution on Piperidine Ring | Type of Substituent | Observed/Expected Influence on Activity | Reference |
| N-1 | Small Alkyl (e.g., Methyl) | Can modulate basicity and introduce hydrophobic interactions. nih.gov | nih.gov |
| N-1 | Larger groups (e.g., Phenethyl) | Can access additional binding pockets and significantly alter pharmacology. | nih.gov |
| C-4 | Variation in linker length | Can optimize distance to a secondary binding site. nih.gov | nih.gov |
| C-3 | Methyl group | Can introduce stereocenters and influence receptor subtype selectivity. nih.gov | nih.gov |
| Ring | Introduction of unsaturation | Can planarize the ring system and enhance potency. dndi.org | dndi.org |
Significance of the Hydroxyl Group in Derivative Performance
The hydroxyl group of the methanol (B129727) linker is a crucial functional group that can act as both a hydrogen bond donor and acceptor. This ability to form hydrogen bonds is often critical for anchoring a ligand into its binding site and contributing to its binding affinity and selectivity.
In many classes of drugs, the presence and specific location of a hydroxyl group are essential for activity. For example, in certain opioid ligands, a phenolic hydroxyl group is a key pharmacophoric element for interaction with the receptor. While the hydroxyl in this compound is alcoholic rather than phenolic, its hydrogen bonding capacity remains a significant factor.
The importance of this hydroxyl group can be probed by several modifications:
Removal: Complete removal of the hydroxyl group would ascertain its necessity for binding.
Esterification or Etherification: Capping the hydroxyl group with an ester or ether linkage would eliminate its hydrogen bond donating ability and introduce steric bulk, which can help to define the space available in the binding pocket.
Replacement with other functional groups: Substituting the hydroxyl group with an amine or a thiol could probe the preference for different types of hydrogen bonding interactions.
Stereochemical Considerations in Derivatives and Their Functional Consequences
Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as biological systems are themselves chiral. mdpi.com this compound has a chiral center at the carbon atom bearing the hydroxyl and cyclohexyl groups. Therefore, it can exist as a pair of enantiomers. Furthermore, substitutions on the cyclohexyl or piperidine rings can introduce additional chiral centers, leading to multiple diastereomers.
It is well-established that different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. One enantiomer may be highly active, while the other may be inactive or even produce undesirable side effects. Therefore, the stereoselective synthesis and evaluation of individual stereoisomers are crucial for understanding the true SAR and developing safe and effective drugs. researchgate.net
For example, in a study of 1-(1-phenylcyclohexyl)piperidine derivatives, the stereochemistry at the cyclohexyl ring had a profound impact on their activity at the PCP binding site. The (-)-trans isomer was found to be significantly more potent than the (+)-trans isomer and the cis isomers were essentially inactive. This highlights the ability of the biological target to discriminate between subtle differences in the three-dimensional arrangement of the molecule.
Pharmacological and Biochemical Investigations of Cyclohexyl Piperidin 4 Yl Methanol Derivatives Non Clinical Focus
Identification and Characterization of Molecular Targets
The cyclohexyl(piperidin-4-yl)methanol core structure has been modified to create ligands for a variety of receptors and inhibitors for several enzymes, highlighting its potential as a privileged scaffold in drug discovery.
Receptor Binding Studies (e.g., Nociceptin Receptor, NMDA Receptor, Sigma-1 Receptor)
Derivatives of this compound have been extensively studied for their ability to bind to several key receptors implicated in a range of physiological and pathological processes.
Nociceptin Receptor (NOP): A series of compounds incorporating the this compound moiety have been identified as potent ligands for the Nociceptin receptor (NOP), a member of the opioid receptor family. For instance, the compound AT-312, which is (1-(1-((cis)-4-isopropylcyclohexyl)piperidin-4-yl)-1H-indol-2-yl)methanol, has been characterized as a high-affinity, selective NOP full agonist. nih.gov In vitro binding assays demonstrated its significant affinity for the human NOP receptor. nih.gov Further studies on related analogs have shown that modifications to the piperidine (B6355638) N-substituent can yield both potent agonists and antagonists at the NOP receptor, indicating that this position is crucial for determining the functional activity of these ligands.
NMDA Receptor: The piperidine ring, a core component of the this compound structure, is a known pharmacophore for N-methyl-D-aspartate (NMDA) receptor antagonists. While direct studies on this compound itself are limited, related piperidine derivatives have shown significant NMDA receptor antagonist activity. For example, antagonists often feature a piperidine ring with acidic groups, which interact with the glutamate (B1630785) binding site on the NMDA receptor complex. nih.gov The activity of these compounds is highly dependent on their stereochemistry.
Sigma-1 (σ1) Receptor: The sigma-1 receptor is another important target for this compound derivatives. Research has shown that piperidine and piperazine (B1678402) derivatives, which are structurally related to the core scaffold, can exhibit high affinity for sigma-1 receptors. nih.govunict.it For example, certain 3,3-dimethylpiperidine (B75641) derivatives have been identified as high-affinity and selective sigma-1 receptor ligands. nih.gov Functional assays have been conducted on some of these ligands to determine their agonist or antagonist properties. nih.govresearchgate.net The affinity of these compounds for the sigma-1 receptor is influenced by the nature of the substituents on the piperidine ring and the linker connecting it to other parts of the molecule. unict.it
Table 1: Receptor Binding Affinities of Selected this compound Derivatives and Related Compounds
| Compound | Receptor | Binding Affinity (Ki) | Species | Reference |
|---|---|---|---|---|
| AT-Series Ligands | NOP | 3 to 10 nM | Human | nih.gov |
| 3,3-dimethyl-1-[3-(6-methoxynaphthalen-1-yl)propyl]piperidine | Sigma-1 | High affinity | Not specified | nih.gov |
| Piperidine-based derivatives | Sigma-1 | 0.54 to 108 nM | Not specified | unict.it |
Enzyme Inhibition Assays (e.g., DHFR, MALT1, sEH, WRN, Type II Topoisomerases, Mpro)
The this compound scaffold has also been utilized in the design of inhibitors for a variety of enzymes.
Dihydrofolate Reductase (DHFR): Dihydrofolate reductase is a key enzyme in the folate metabolic pathway and a target for antimicrobial and anticancer drugs. Piperidine-based compounds have been investigated as DHFR inhibitors.
Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1): MALT1 is a paracaspase involved in the activation of NF-κB signaling and is a target for the treatment of certain lymphomas and autoimmune diseases. While direct evidence for this compound derivatives as MALT1 inhibitors is not prominent in the available literature, the development of allosteric MALT1 inhibitors has involved scaffolds that bear some resemblance to components of the title compound.
Soluble Epoxide Hydrolase (sEH): Soluble epoxide hydrolase is an enzyme that metabolizes anti-inflammatory lipid epoxides. Inhibition of sEH is a therapeutic strategy for managing inflammation and hypertension. Urea-based compounds containing a piperidine moiety have been developed as potent sEH inhibitors.
Werner Syndrome Helicase (WRN): WRN is a DNA helicase involved in DNA repair, and its inhibition is being explored as a cancer therapy strategy, particularly in microsatellite unstable tumors. Although specific inhibitors based on the this compound scaffold are not explicitly detailed, the broader class of small molecule helicase inhibitors is an active area of research.
Type II Topoisomerases: These enzymes are essential for managing DNA topology and are well-established targets for cancer chemotherapy. Some compounds that act as topoisomerase poisons, which stabilize the enzyme-DNA cleavage complex, incorporate heterocyclic ring systems that can be conceptually related to the piperidine moiety.
Table 2: Enzyme Inhibitory Activity of Selected Piperidine-Containing Compounds
| Compound Class | Target Enzyme | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| Piperidine-based thiosemicarbazones | DHFR | 13.70 ± 0.25 µM to 47.30 ± 0.86 µM | Not specified |
Modulation of Specific Signaling Pathways (e.g., Fractalkine-CX3CR1)
The Fractalkine-CX3CR1 signaling pathway is involved in inflammation and immune cell trafficking. At present, there is no direct scientific literature available that specifically links derivatives of this compound to the modulation of the Fractalkine-CX3CR1 signaling pathway.
Mechanistic Elucidation of Biological Activity
Understanding the mechanism of action of this compound derivatives is crucial for their development as pharmacological tools or therapeutic agents.
Agonist and Antagonist Functional Characterization in Research Models
As mentioned previously, derivatives of this compound have been shown to act as both agonists and antagonists at the Nociceptin receptor. For example, AT-312 is a full agonist at the NOP receptor. nih.gov In functional assays, such as GTPγS binding assays, these compounds have demonstrated their ability to activate the receptor and initiate downstream signaling cascades. nih.gov The specific functional outcome (agonism vs. antagonism) is highly dependent on the substitution pattern of the molecule. nih.gov Similarly, for the sigma-1 receptor, functional assays have been employed to classify piperidine-based ligands as either agonists or antagonists. nih.govresearchgate.net
Cellular Uptake and Subcellular Localization Studies
The ability of a compound to enter cells and reach its target is fundamental to its biological activity. Studies on fluorescently-tagged analogs of sigma-2 receptor ligands, which share structural similarities with the this compound scaffold, have provided insights into their cellular uptake and distribution. For instance, fluorescent derivatives of the high-affinity σ2 ligand PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine) have been used to visualize their accumulation in pancreatic tumor cells. nih.gov These studies have shown that uptake can occur partially through endocytosis. nih.gov The subcellular localization of these fluorescent probes has been observed in various organelles, with some studies suggesting localization in the endoplasmic reticulum and mitochondria. However, it is important to note that the addition of a fluorescent tag can alter the physicochemical properties of the parent molecule and may influence its cellular distribution.
Compound Names Table
| Abbreviation / Code | Full Chemical Name |
| AT-312 | (1-(1-((cis)-4-isopropylcyclohexyl)piperidin-4-yl)-1H-indol-2-yl)methanol |
| PB28 | 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine |
| DHFR | Dihydrofolate Reductase |
| MALT1 | Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 |
| sEH | Soluble Epoxide Hydrolase |
| WRN | Werner Syndrome Helicase |
| Mpro | Main Protease |
| NOP | Nociceptin Receptor |
| NMDA | N-methyl-D-aspartate |
| CX3CR1 | C-X3-C Motif Chemokine Receptor 1 |
Inhibition of Pathogen Replication and Growth Mechanisms (e.g., antibacterial, antiviral)
Derivatives of the piperidine scaffold have demonstrated a broad spectrum of antimicrobial activities, inhibiting the growth and replication of various pathogens, including bacteria and viruses.
The antibacterial and antifungal potential of piperidine derivatives has been a subject of significant research. Studies on various analogs have revealed structure-activity relationships crucial for designing more potent antimicrobial agents. For instance, certain piperidin-4-one derivatives have been synthesized and evaluated for their efficacy against both Gram-positive and Gram-negative bacteria. biomedpharmajournal.orgbiointerfaceresearch.com
In one study, newly synthesized piperidine derivatives were tested against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium) using the disc diffusion method. biointerfaceresearch.com The results, summarized in the table below, indicate that these compounds exhibit notable antibacterial activity.
| Compound | Microorganism | Concentration (10 mg/mL) | Inhibition Zone (mm) | Reference |
|---|---|---|---|---|
| Compound 1 | Escherichia coli | 10 µL | 6 ± 0.82 | biointerfaceresearch.com |
| Staphylococcus aureus | 10 µL | 8 ± 0.42 | ||
| Compound 2 | Escherichia coli | 20 µL | 12 ± 0.64 | |
| Staphylococcus aureus | 20 µL | 14 ± 0.58 |
Notably, compound 2 demonstrated greater activity compared to compound 1, and it showed favorable activity against Staphylococcus aureus when compared to the standard drug, chloramphenicol. biointerfaceresearch.com This suggests that modifications to the piperidine structure can significantly influence antibacterial potency. biointerfaceresearch.com
Further investigations into thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones revealed significant antimicrobial and antifungal activity. biomedpharmajournal.org These compounds were effective against a range of bacteria and fungi, with some exhibiting activity comparable to the standard ampicillin. biomedpharmajournal.org
Amino alcohol derivatives containing a piperidine or piperazine ring have also been explored for their antimicrobial properties. dundee.ac.ukdundee.ac.uk The introduction of a cyclic amine, such as piperidine, led to significant inhibition of methicillin-resistant Staphylococcus aureus (MRSA). dundee.ac.ukdundee.ac.uk Interestingly, aromatic substituted piperidine or piperazine derivatives demonstrated a switch in activity from antibacterial to antifungal. dundee.ac.ukdundee.ac.uk For example, a derivative containing a cyclohexylpiperazine moiety showed greater than 95% inhibition of Cryptococcus neoformans var. grubii H99 growth at a concentration of 32 µg/mL. dundee.ac.ukdundee.ac.uk
An analog of the antimalarial drug mefloquine, which features a piperidin-2-yl-methanol group, has shown potent antifungal activity against Cryptococcus neoformans and Candida albicans. nih.gov All four stereoisomers of this compound retained significant antifungal properties, indicating that the stereochemistry of the piperidine methanol (B129727) group is not a critical determinant for its antifungal action. nih.gov The erythro enantiomers exhibited Minimum Inhibitory Concentration (MIC) values of 1 and 4 μg/mL against C. neoformans and C. albicans, respectively, while the threo enantiomers had MIC values of 2 and 8 μg/mL. nih.gov
The antiviral potential of piperidine derivatives has been investigated, particularly against influenza viruses. A study focusing on new derivatives of N-substituted piperidines demonstrated their efficacy against the influenza A/Swine/Iowa/30 (H1N1) virus in an in vitro model using MDCK cells. mdpi.comnih.govnih.gov The research concluded that the synthesized substances were effective against the influenza A/H1N1 virus when compared to the commercial drugs Tamiflu and Rimantadine. mdpi.comnih.govnih.gov
The study highlighted that the biological properties of piperidines are highly dependent on the type and location of substituents on the heterocyclic ring. nih.gov For instance, one of the tested compounds demonstrated the ability to inhibit the replication of the influenza A/H1N1 virus by 2.0 log2 compared to the control group at concentrations of 0.0650 and 0.0325 mg/mL. nih.gov Another compound reduced the viral load by 2.0 log2 at a concentration of 0.035 mg/mL. nih.gov
Preclinical In Vitro and In Vivo Biological Profiling Focused on Mechanistic Insight
Preclinical profiling of piperidine derivatives provides valuable information on their mechanism of action and potential as therapeutic agents. These studies often involve a combination of in vitro assays and in vivo models to understand the compound's biological effects.
In vitro antimicrobial screening is a fundamental step in the preclinical evaluation of these compounds. The agar (B569324) disc diffusion method and the determination of Minimum Inhibitory Concentration (MIC) are commonly used techniques to quantify the antibacterial and antifungal activity of piperidine derivatives against various pathogenic strains. biomedpharmajournal.orgacademicjournals.orgnih.gov For example, the antimicrobial activity of novel piperidine derivatives was evaluated against a panel of seven bacterial species, including Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa. academicjournals.org The results were compared to standard antibiotics to gauge their relative potency. academicjournals.org
Similarly, the antifungal activity against species like Aspergillus niger, Candida albicans, and Saccharomyces cerevisiae has been assessed. academicjournals.org While some piperidine derivatives showed varying degrees of inhibition against certain fungi, others were inactive. academicjournals.org
The structural framework of these compounds, particularly the presence of the piperidine ring, is crucial for their biological activity. The piperidine nucleus is found in numerous therapeutic agents, highlighting its importance in drug design. biointerfaceresearch.com The synthesis of various derivatives often involves multi-step reactions to create libraries of compounds for screening.
In silico studies, which involve computational modeling and simulation, are also increasingly used in the preclinical profiling of these derivatives. These methods can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to identify promising candidates for further development. mdpi.com
Computational and Theoretical Approaches in the Study of Cyclohexyl Piperidin 4 Yl Methanol
Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in drug discovery for identifying potential therapeutic leads by simulating the interaction between a ligand, such as a piperidine (B6355638) derivative, and a biological target, typically a protein. jbcpm.com
Research on compounds structurally similar to Cyclohexyl(piperidin-4-yl)methanol, like piperidyl-cyclohexylurea derivatives, has utilized molecular docking to explore their inhibitory potential. nih.gov The general procedure involves preparing the 3D structures of the ligand and the target protein, often converting them to a specific file format like PDBQT. jbcpm.com Software such as AutoDock Vina and Glide are then employed to perform the docking calculations, which predict the binding affinity (expressed as a docking score in kcal/mol) and the specific pose of the ligand within the target's active site. nih.govalliedacademies.orgsemanticscholar.org
The reliability of a docking protocol is often validated by redocking a known co-crystallized ligand back into the protein's active site and measuring the Root Mean Square Deviation (RMSD) between the predicted pose and the original position; an RMSD value below 2 Å is generally considered reliable. nih.gov Docking studies on various piperidine derivatives have revealed key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding to their respective targets. nih.gov For instance, in a study of a synthesized piperidine derivative, the nitrogen atom of the piperidine ring was identified as having a high negative charge, indicating its potential role in hydrogen bonding. nih.gov
Molecular Dynamics Simulations and Conformational Studies
Molecular Dynamics (MD) simulations provide detailed insights into the physical movement of atoms and molecules over time. escholarship.org This approach is critical for understanding the dynamic nature of ligand-target interactions, assessing the stability of the resulting complex, and observing conformational changes that may occur upon binding. mdpi.com For flexible molecules like those containing piperidine and cyclohexyl rings, MD simulations can explore the various conformations the ligand might adopt to fit into a binding pocket. mdpi.com
In the context of drug design, MD simulations are often performed after molecular docking to refine the docked pose and evaluate its stability. semanticscholar.org These simulations are carried out using specialized software like GROMACS or Desmond, which employ force fields such as AMBER and OPLS to approximate the forces between atoms. mdpi.com Key parameters analyzed from MD trajectories include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). semanticscholar.org RMSD is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame, indicating the structural stability of the complex over the simulation period. semanticscholar.org RMSF, on the other hand, identifies the flexible regions of the protein-ligand complex. semanticscholar.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov By identifying the physicochemical properties and structural features that influence activity, QSAR models can be used to predict the potency of novel, yet-to-be-synthesized compounds. nih.gov
Studies on various piperidine derivatives have successfully employed QSAR to build predictive models. nih.govnih.govresearchgate.net The process involves compiling a dataset of compounds with known activities, which is then divided into a training set (for model building) and a test set (for model validation). nih.govorientjchem.org Molecular descriptors, which quantify various aspects of a molecule's structure (e.g., electronic, steric, hydrophobic properties), are calculated. researchgate.net Statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Genetic Function Approximation (GFA) are then used to generate a model. nih.govresearchgate.net
The quality and predictive power of a QSAR model are assessed using several statistical metrics. arabjchem.org These include the coefficient of determination (R²), the leave-one-out cross-validated coefficient (Q² or q²), the F-value (a measure of statistical significance), and the Root Mean Square Error (RMSE). nih.govorientjchem.org A robust model will have high R² and Q² values and a high F-value. orientjchem.orgarabjchem.org These models can then guide the rational design of more potent analogs. researchgate.net
Elucidation of Reaction Mechanisms and Stereochemical Control
Computational chemistry offers powerful tools for elucidating reaction mechanisms and understanding the factors that control stereochemistry. While specific mechanistic studies for the synthesis of this compound were not found, research on related structures provides a blueprint for how such investigations could be conducted.
For example, the synthesis of a related compound, 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, was achieved by dissolving the reactants in methanol (B129727) and heating the solution. nih.gov Computational methods like Density Functional Theory (DFT) were then used to optimize the geometry of the synthesized molecule and analyze its electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and stability, which are fundamental to understanding its role in a reaction. nih.gov
Furthermore, mechanistic proposals for complex multi-component reactions leading to piperidine-containing heterocyclic systems have been detailed. nih.gov One study proposed a mechanism involving an initial Knoevenagel condensation. nih.gov Theoretical calculations could be applied to map the energy profile of such a reaction pathway, identifying transition states and intermediates to validate the proposed mechanism. For stereochemical control, MD simulations have been used to investigate enantiorecognition mechanisms between chiral molecules and chiral stationary phases in chromatography, an approach that could be adapted to study the stereoselective synthesis of specific isomers of this compound. nih.gov
Advanced Analytical and Spectroscopic Characterization Techniques for Cyclohexyl Piperidin 4 Yl Methanol in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural and stereochemical analysis of Cyclohexyl(piperidin-4-yl)methanol. Through the application of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments, researchers can meticulously map the connectivity and spatial arrangement of atoms within the molecule.
¹H NMR Spectroscopy: Proton NMR provides critical information about the chemical environment of hydrogen atoms. For this compound, the ¹H NMR spectrum would exhibit distinct signals corresponding to the protons on the cyclohexyl ring, the piperidine (B6355638) ring, and the methanol (B129727) group. The chemical shifts (δ) of these protons are influenced by neighboring functional groups, and the splitting patterns (multiplicity) arise from spin-spin coupling with adjacent non-equivalent protons, revealing the connectivity of the carbon skeleton. chemrevise.org For instance, the protons on the carbon bearing the hydroxyl group would likely appear as a characteristic multiplet, with its chemical shift influenced by the electronegativity of the oxygen atom.
¹³C NMR Spectroscopy: Carbon-13 NMR complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. chemrevise.org This technique is invaluable for confirming the carbon framework of this compound. The chemical shifts in the ¹³C NMR spectrum are indicative of the carbon's hybridization and its bonding environment. For example, the carbon atom attached to the hydroxyl group would resonate at a downfield chemical shift compared to the other aliphatic carbons of the cyclohexyl and piperidine rings.
2D NMR Spectroscopy: To further unravel the complex structure and stereochemistry, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. mdpi.comiupac.org
COSY spectra reveal correlations between protons that are coupled to each other, helping to establish the sequence of protons within the cyclohexyl and piperidine rings.
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of proton signals to their corresponding carbons.
These combined NMR techniques provide a powerful toolkit for the complete and unambiguous structural assignment of this compound. iupac.orgnih.gov
Mass Spectrometry (MS) and Related Techniques for Molecular Confirmation and Interaction Analysis
Mass spectrometry (MS) is an essential analytical tool for the molecular confirmation of this compound and for studying its interactions. It provides a highly accurate determination of the molecular weight and can offer insights into the molecule's structure through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like this compound. scielo.brscispace.com In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, generating protonated molecules [M+H]⁺. The mass-to-charge ratio (m/z) of this ion is then measured, providing a precise molecular weight of the compound. High-resolution mass spectrometry (HRMS) can further provide the elemental composition of the molecule with high accuracy. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the separation power of HPLC with the detection sensitivity and specificity of MS. rsc.org This technique is invaluable for analyzing complex mixtures, allowing for the separation of this compound from impurities or other components before it enters the mass spectrometer for detection and identification.
Intact Mass Spectrometry: This technique focuses on the analysis of the intact, non-fragmented molecule. For this compound, intact mass analysis would confirm the molecular weight of the entire compound, serving as a primary method for verifying its identity.
The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide structural information. By selecting the protonated molecular ion and subjecting it to collision-induced dissociation, characteristic fragment ions are produced, which can be correlated to the different structural motifs within this compound, such as the loss of a water molecule from the alcohol group or fragmentation of the piperidine or cyclohexyl rings.
Advanced Chromatography Techniques for Purity and Stereoisomer Separation
The purity and stereoisomeric composition of this compound are critical for its research applications. Advanced chromatography techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing these parameters.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase and a polar mobile phase. The retention time of the compound under specific conditions serves as an identifier, and the peak area in the chromatogram is proportional to its concentration, allowing for purity determination.
Chiral HPLC: Since this compound contains stereocenters, it can exist as different stereoisomers (enantiomers and diastereomers). These isomers can exhibit different biological activities. Chiral HPLC is a specialized form of HPLC that can separate these stereoisomers. youtube.com This is achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive. nih.govcsfarmacie.cz The differential interaction of the stereoisomers with the chiral environment leads to their separation, allowing for the determination of the enantiomeric or diastereomeric excess of a sample. nih.gov The choice of the chiral selector and the mobile phase composition are critical for achieving successful separation. csfarmacie.czsigmaaldrich.com
X-ray Crystallography for Absolute Stereochemistry and Ligand-Protein Complex Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute stereochemistry. This technique can also be used to visualize how a ligand like this compound binds to a protein target.
To perform X-ray crystallography, a single, high-quality crystal of this compound is required. This crystal is then bombarded with X-rays, and the resulting diffraction pattern is collected. The analysis of this diffraction data allows for the calculation of the electron density distribution within the crystal, which in turn reveals the precise positions of all the atoms in the molecule.
This technique provides an unambiguous determination of bond lengths, bond angles, and torsional angles. Crucially, for a chiral molecule, X-ray crystallography can establish the absolute configuration (R/S) of each stereocenter, which is information that is often difficult to obtain by other methods.
Furthermore, if a co-crystal of this compound bound to a protein can be obtained, X-ray crystallography can provide a detailed atomic-level picture of the ligand-protein complex. This information is invaluable for understanding the molecular basis of the ligand's biological activity and for guiding structure-based drug design efforts. The analysis reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues in the protein's binding site.
Future Research Directions and Emerging Applications of Cyclohexyl Piperidin 4 Yl Methanol Scaffolds
Design and Development of Novel Chemical Probes for Biological Systems
Chemical probes are essential small-molecule tools for dissecting complex biological processes. The development of probes based on the cyclohexyl(piperidin-4-yl)methanol scaffold can illuminate the pharmacology and cell biology of its molecular targets. The rational design of such probes involves strategically modifying the core structure to incorporate reporter groups or reactive moieties without compromising biological activity.
A primary strategy involves the synthesis of fluorescently labeled analogs. This can be achieved by attaching environmentally sensitive fluorophores, such as coumarin (B35378) or BODIPY, to the scaffold via a linker. mdpi.com The choice of linker is critical; for instance, a hydrophobic alkyl linker or a more hydrophilic linker containing a triethylene glycol (TEG) unit can be used to modulate the probe's properties. mdpi.com These fluorescent probes enable the visualization of target engagement and subcellular localization within cells using advanced microscopy techniques.
Another powerful approach is the incorporation of "click" chemistry handles, such as terminal alkynes or azides. ljmu.ac.uk This allows for the bioorthogonal ligation of the probe to various reporter tags (e.g., biotin (B1667282) for affinity purification, fluorophores for imaging) after it has interacted with its biological target in a complex system. This method minimizes potential steric hindrance from a bulky tag that might otherwise interfere with target binding.
Furthermore, structure-based design, informed by protein-probe structural data and proteomic mapping, can guide the rational development of next-generation probes. rsc.org Understanding the specific amino acid residues and microenvironment within a target's binding pocket allows for the precise placement of reporter or reactive groups, enhancing the probe's specificity and utility. The development of well-characterized and selective chemical probes is a continuous effort supported by resources like the Chemical Probes Portal, which provides guidance on the selection and application of these critical research tools. chemicalprobes.org
Table 1: Strategies for Chemical Probe Development
| Strategy | Description | Example Application |
|---|---|---|
| Fluorescence Labeling | Covalent attachment of a fluorophore (e.g., coumarin, BODIPY) to the scaffold. mdpi.com | Visualizing target localization in cells via fluorescence microscopy. mdpi.com |
| "Click" Chemistry Handles | Incorporation of a small, bioorthogonal group (e.g., alkyne) for post-labeling. ljmu.ac.uk | Tagging and identifying protein targets in cell lysates. |
| Isotopic Labeling | Replacement of an atom with its isotope (e.g., ¹¹C, ¹⁹F) for detection. ljmu.ac.uknih.gov | Positron Emission Tomography (PET) imaging or ¹⁹F-NMR studies. ljmu.ac.uknih.gov |
| Photoaffinity Labeling | Integration of a photo-reactive group to form a covalent bond with the target upon UV irradiation. | Irreversibly labeling the target protein for identification via mass spectrometry. |
Strategies for Lead Compound Optimization in Preclinical Research
Lead optimization is a critical phase in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a promising compound. For derivatives of this compound, several preclinical strategies can be employed.
One key strategy involves radiolabeling for in vivo imaging and biodistribution studies. For example, a close analog, N-[(11)C]-methyl-piperidin-4-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate, was developed as a radioligand for Positron Emission Tomography (PET) to visualize muscarinic receptors in the brain. nih.gov The active (R)-isomer was labeled with carbon-11 (B1219553) by reacting its secondary amine precursor with [(11)C]-CH₃I. nih.gov Such studies provide invaluable data on brain uptake, clearance from plasma, and metabolism. In preclinical rat models, this tracer showed high uptake in brain regions rich in muscarinic receptors, such as the frontal cortex. nih.gov
Pharmacological characterization through blocking studies is another cornerstone of lead optimization. By co-administering the radiolabeled compound with known selective or non-selective antagonists, the binding specificity and receptor subtype selectivity can be determined. For instance, the binding of (R)-[(11)C]-VC-004 was significantly blocked by the non-selective antagonist scopolamine (B1681570), confirming its interaction with muscarinic receptors. nih.gov Furthermore, comparing the blocking effects of subtype-preferential antagonists, such as a low dose of atropine (B194438), can reveal the lead compound's affinity for specific receptor subtypes (e.g., M₂ receptors). nih.gov
This iterative process of chemical modification and preclinical testing allows for the refinement of the lead compound to achieve a desirable profile for further development.
Table 2: Preclinical Optimization Studies for a Muscarinic Receptor Ligand
| Test | Method | Finding | Reference |
|---|---|---|---|
| Radiosynthesis | Labeling of the (R)-isomer with Carbon-11. | Achieved 40-60% decay-corrected radiochemical yield. | nih.gov |
| Biodistribution | PET imaging in Wistar rats. | High brain uptake with Standard Uptake Values (SUVs) up to 3.3 in the frontal cortex. | nih.gov |
| Binding Specificity | Blocking study with scopolamine (non-selective antagonist). | Binding was blocked by 84.6%, confirming muscarinic receptor target engagement. | nih.gov |
| Subtype Selectivity | Blocking study with low-dose atropine (preferential M₂ antagonist). | Reduction in binding was observed, allowing for assessment of M₂ receptor interaction. | nih.gov |
| Metabolism | Analysis of plasma radioactivity over time. | Rapid clearance, with the parent compound decreasing to 42% of total radioactivity at 10 minutes post-injection. | nih.gov |
Exploration of Undiscovered Biological Targets and Pathways
While derivatives of the this compound scaffold have known activity at targets like muscarinic receptors, the full biological potential of this chemical class remains largely untapped. nih.gov A key future direction is the systematic exploration of novel biological targets and pathways.
One effective strategy is to use unbiased phenotypic screening. In this approach, a library of diverse this compound analogs would be tested across a wide range of cell-based assays that measure complex cellular responses (e.g., cell viability, apoptosis, neurite outgrowth, cytokine production). A compound that elicits a desirable and specific phenotype can then be advanced to the target deconvolution stage.
Target deconvolution, the process of identifying the specific molecular target responsible for the observed phenotype, can be achieved using several methods. Affinity chromatography, using a biotinylated version of the active compound, can pull down binding partners from cell lysates for identification by mass spectrometry. Alternatively, chemical proteomics approaches can map the interactions of the compound across the proteome, revealing both primary targets and potential off-target effects.
Given the scaffold's precedent in targeting G-protein coupled receptors (GPCRs) in the central nervous system, a focused screening approach against panels of orphan GPCRs or other receptor families could also yield novel, high-value targets for which selective ligands are currently lacking. nih.gov
Integration of Novel Synthetic Methodologies (e.g., Flow Chemistry in Medicinal Chemistry)
The synthesis of libraries of this compound analogs for structure-activity relationship (SAR) studies often involves multi-step sequences that can be time-consuming and challenging to scale using traditional batch chemistry. nuph.edu.ua The integration of novel synthetic methodologies, particularly flow chemistry, offers a powerful solution to accelerate this process.
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, provides numerous advantages over batch processing. These include precise control over reaction parameters like temperature and time, enhanced safety when dealing with hazardous reagents or exothermic reactions, and the potential for full automation. youtube.com This technique enables faster reaction optimization and allows for the integration of real-time analysis to monitor reaction progress. youtube.com
For a scaffold like this compound, which is assembled from building blocks like substituted piperidines, flow chemistry can be transformative. nuph.edu.ua Complex, multi-step syntheses can be telescoped into a continuous sequence, eliminating the need for manual workup and purification at each intermediate stage. youtube.com This not only dramatically shortens the time required to produce a target molecule but also facilitates the rapid generation of a diverse library of analogs by simply varying the input of starting materials. This accelerated synthesis empowers medicinal chemists to explore chemical space more efficiently during the hit-to-lead phase of drug discovery. youtube.com
Table 3: Comparison of Batch vs. Flow Chemistry for Library Synthesis
| Feature | Traditional Batch Chemistry | Flow Chemistry |
|---|---|---|
| Process Type | Stepwise reactions in a flask with isolation after each step. youtube.com | Continuous process in a reactor; can telescope multiple steps. youtube.com |
| Parameter Control | Less precise control over temperature, mixing, and reaction time. | Precise, automated control over key reaction parameters. youtube.com |
| Safety | Handling of hazardous intermediates and exothermic reactions can be risky at scale. | In situ generation of reactive intermediates and superior heat transfer enhance safety. youtube.com |
| Efficiency | Slower optimization and library generation due to sequential nature. | Enables rapid optimization and automated library synthesis. youtube.com |
| Scalability | Scaling up can be non-trivial and may require re-optimization. | More straightforward scalability by running the system for a longer duration. |
Repurposing Strategies in Chemical Biology Research
Drug repurposing, or finding new uses for existing compounds, is an efficient strategy that can significantly reduce the time and cost of drug development. The this compound scaffold, with its established (though limited) biological activity, is a candidate for such exploration.
A primary repurposing strategy involves computational and in vitro screening against new target classes. Given that derivatives are known to interact with CNS muscarinic receptors, a logical first step is to screen them against a broader panel of neurological targets. nih.gov This could include other GPCRs, ion channels, and transporters implicated in different neurological or psychiatric conditions, such as depression, anxiety, or neurodegenerative diseases.
In silico docking studies can predict the binding of existing this compound analogs to the crystal structures of these new targets, prioritizing compounds for in vitro validation. Subsequent cell-based or biochemical assays can then confirm these predicted interactions and identify new lead compounds for previously unexplored therapeutic areas. This approach leverages the existing synthetic knowledge and preliminary biological data of the scaffold to efficiently probe new biological space and potentially uncover novel therapeutic applications.
Q & A
Q. What are the established synthetic routes for Cyclohexyl(piperidin-4-yl)methanol, and how do reaction conditions influence yield and purity?
this compound can be synthesized via reductive amination or nucleophilic substitution. For example, a method analogous to the reduction of ethyl isonipecotate derivatives (e.g., using DIBALH in THF at controlled temperatures) has been reported for similar piperidinyl alcohols . Reaction conditions such as solvent choice (e.g., THF vs. dichloromethane), temperature (−10°C to room temperature), and catalysts (e.g., EDCI/HOBt for coupling) critically affect yield and stereochemical outcomes. Impurities often arise from incomplete reduction or side reactions with protecting groups, necessitating purification via column chromatography or recrystallization .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Key characterization techniques include:
- NMR : H and C NMR to confirm the cyclohexyl and piperidinyl moieties, with attention to methanol proton splitting patterns (~1.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., CHNO, ~197.3 g/mol) and detect fragmentation patterns .
- X-ray Crystallography : For resolving stereochemistry, particularly when synthesizing enantiomers or diastereomers .
- HPLC : Reverse-phase HPLC with UV detection (210–254 nm) monitors purity, especially for chiral variants requiring chiral stationary phases .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data for this compound derivatives?
Discrepancies in biological assays (e.g., receptor binding affinities) may arise from:
- Stereochemical variations : Enantiomers of this compound derivatives can exhibit divergent activities. Use chiral resolution techniques (e.g., chiral HPLC) to isolate enantiomers and retest .
- Impurity profiles : Trace solvents (e.g., DMF) or byproducts (e.g., oxidized piperidine rings) may interfere with assays. Conduct GC-MS or ICP-OES to quantify residuals .
- Assay conditions : Buffer pH, temperature, and cell-line specificity (e.g., HEK293 vs. CHO cells) can alter results. Validate protocols using positive controls (e.g., known receptor antagonists) .
Q. What strategies optimize the stereoselective synthesis of this compound for medicinal chemistry applications?
Stereoselectivity is achievable via:
- Chiral catalysts : Asymmetric hydrogenation using Ru-BINAP complexes to control cyclohexyl ring configuration .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) can selectively hydrolyze ester intermediates to isolate desired enantiomers .
- Protecting group strategies : Temporary protection of the piperidine nitrogen (e.g., Boc groups) minimizes racemization during methoxy group introduction .
Q. How do computational methods enhance the design of this compound-based compounds for target specificity?
- Molecular docking : Tools like AutoDock Vina predict binding modes to receptors (e.g., GPCRs), guiding substituent placement on the piperidine ring .
- QM/MM simulations : Assess energy barriers for conformational changes in the cyclohexyl group, which influence binding kinetics .
- ADMET prediction : Software like SwissADME forecasts metabolic stability, aiding in prioritizing derivatives with favorable pharmacokinetics .
Methodological Considerations
Q. What are the best practices for handling this compound in laboratory settings?
- Safety protocols : Use fume hoods and PPE (nitrile gloves, goggles) due to potential respiratory and dermal irritation .
- Storage : Store under inert gas (argon) at −20°C to prevent oxidation of the methanol moiety .
- Waste disposal : Neutralize acidic/basic byproducts before incineration by certified waste handlers .
Q. How can researchers mitigate side reactions during functionalization of this compound?
- Temperature control : Maintain reactions below 0°C during acylations to avoid esterification of the methanol group .
- Selective catalysts : Use Pd/C or Raney nickel for hydrogenations to prevent over-reduction of the piperidine ring .
- In situ monitoring : Employ FTIR or Raman spectroscopy to detect intermediates and adjust reaction parameters dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
